molecular formula C10H15N5NaO10P2 B12061937 Adenosine 3' 5'-diphosphate

Adenosine 3' 5'-diphosphate

Cat. No.: B12061937
M. Wt: 450.19 g/mol
InChI Key: GEFUCMXYJFHBOL-UHFFFAOYSA-N
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Description

Adenosine 3',5'-diphosphate (3',5'-ADP), also known as 3'-phosphoadenosine 5'-phosphate (PAP), is a nucleotide derivative with phosphate groups at the 3' and 5' hydroxyl positions of the ribose moiety. Unlike adenosine 5'-diphosphate (ADP) or adenosine 5'-triphosphate (ATP), which feature linear phosphate chains at the 5' position, 3',5'-ADP has a unique structural arrangement that confers distinct biochemical roles.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

Molecular Formula

C10H15N5NaO10P2

Molecular Weight

450.19 g/mol

InChI

InChI=1S/C10H15N5O10P2.Na/c11-8-5-9(13-2-12-8)15(3-14-5)10-6(16)7(25-27(20,21)22)4(24-10)1-23-26(17,18)19;/h2-4,6-7,10,16H,1H2,(H2,11,12,13)(H2,17,18,19)(H2,20,21,22);

InChI Key

GEFUCMXYJFHBOL-UHFFFAOYSA-N

Canonical SMILES

C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)COP(=O)(O)O)OP(=O)(O)O)O)N.[Na]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

Adenosine 3’,5’-diphosphate can be synthesized through enzymatic and chemical methods. One common method involves the use of purified enzymes such as ATP sulfurylase, APS kinase, and pyrophosphatase. These enzymes facilitate the conversion of adenosine triphosphate (ATP) to adenosine 3’,5’-diphosphate under controlled conditions .

Industrial Production Methods

In industrial settings, the production of adenosine 3’,5’-diphosphate often involves the use of crude extracts from Escherichia coli, which include overexpressed enzymes. This method is efficient and cost-effective for large-scale production .

Chemical Reactions Analysis

Sulfotransferase-Mediated Cycling

PAP is central to the sulfotransferase (ST) cycle, which regulates sulfate group transfers.

Reaction Reactants Products Enzyme Role
PAP → PAPSPAP + SulfitePAPS + AMP + PhosphateSulfotransferaseActs as a sulfate donor for sulfation/sulfonation reactions .
PAPS → PAPPAPS + Thioredoxin (disulfide)PAP + Thioredoxin (reduced) + SulfitePhosphoadenosine phosphosulfate reductaseRegenerates PAP for reuse in the cycle .

Hydrolysis to AMP and Phosphate

PAP undergoes hydrolysis via phosphatases to produce adenosine 5'-monophosphate (AMP) and inorganic phosphate.

Reaction Reactants Products Enzyme Key Detail
PAP → AMPPAP + H₂OAMP + PhosphatePhosphatases (e.g., HAL2)Prevents cellular toxicity by avoiding PAP accumulation .

Coenzyme A (CoA) Transfer Reactions

PAP is involved in CoA-dependent processes, particularly in acyl-carrier protein (ACP) systems.

Reaction Reactants Products Enzyme Function
CoA + Apo-ACP → PAP + Holo-ACPCoA + Apo-ACPPAP + Holo-ACP4'-Phosphopantetheinyl transferase (e.g., EntD)Essential for enterobactin biosynthesis in bacteria .

Thioredoxin-Coupled Reactions

PAP interacts with thioredoxin in sulfur-related pathways.

Reaction Reactants Products Enzyme Pathway
PAP + Thioredoxin (disulfide) → PAPS + Thioredoxin (reduced)PAP + Thioredoxin (disulfide) + SulfitePAPS + Thioredoxin (reduced)Phosphoadenosine phosphosulfate reductasePart of sulfur metabolism and redox regulation .

Inhibition of Nucleases

PAP acts as a competitive inhibitor of certain nucleases via active-site binding.

Reaction Mechanism Target Enzyme Evidence
PAP → InhibitionBinds to the active siteDXO (decapping exoribonuclease)Crystallographic studies show PAP occupies the RNA-binding site, mimicking substrate interactions .

Key Structural Insights

  • Active-Site Binding : PAP’s structure allows it to occupy the nucleotide-binding pocket of enzymes like DXO, with its phosphate groups positioned similarly to RNA substrates .

  • Toxicity and Regulation : PAP accumulation is mitigated by lithium-sensitive phosphatases, emphasizing its regulatory role in cellular homeostasis .

Scientific Research Applications

Wound Healing

Research Findings:
Recent studies have highlighted the significant role of ADP in enhancing wound healing, particularly in diabetic models. A study demonstrated that local application of ADP accelerated cutaneous wound healing in diabetic mice. The mechanisms involved include:

  • Collagen Deposition: ADP treatment increased collagen deposition in wounds, facilitating tissue repair.
  • Cellular Response: It enhanced the proliferation and migration of fibroblasts and keratinocytes, essential for wound closure.
  • Inflammatory Modulation: ADP reduced levels of reactive oxygen species and tumor necrosis factor-alpha while increasing interleukin-13 levels, indicating its role in modulating inflammatory responses .

This suggests that ADP may serve as a promising therapeutic agent for chronic wounds associated with diabetes.

Cardiovascular Applications

Mechanisms and Effects:
ADP is known to play a pivotal role in cardiovascular health through its involvement in platelet aggregation and vascular responses. Its applications include:

  • Platelet Function: ADP is released during tissue injury and promotes platelet aggregation via P2Y receptors. This action is critical during hemostasis and has implications for thrombotic diseases.
  • Vascular Health: Studies indicate that ADP can enhance endothelial function and reduce oxidative stress, which are vital for maintaining cardiovascular health .

Metabolic Disorders

Potential Therapeutic Roles:
ADP has been implicated in metabolic regulation and may offer therapeutic benefits in conditions such as obesity and diabetes. Research indicates that:

  • Energy Metabolism: As a key player in cellular energy metabolism, ADP regulates ATP synthesis and influences metabolic pathways.
  • Insulin Sensitivity: There is emerging evidence suggesting that ADP could improve insulin sensitivity, making it a candidate for managing type 2 diabetes .

Neuroprotective Effects

Antidepressant Activity:
Recent investigations into adenosine receptor antagonists have revealed potential antidepressant effects linked to ADP. These studies suggest that modulating adenosine signaling pathways may provide new avenues for treating mood disorders .

Summary Table of Applications

Application AreaMechanism/EffectResearch Findings
Wound HealingEnhances collagen deposition; promotes cell migrationIncreased fibroblast and keratinocyte activity
Cardiovascular HealthModulates platelet aggregation; improves endothelial functionReduced oxidative stress; enhanced vascular responses
Metabolic DisordersRegulates energy metabolism; improves insulin sensitivityPotential benefits in managing type 2 diabetes
NeuroprotectionAntidepressant effects through adenosine receptor modulationEmerging evidence supporting mood disorder treatments

Mechanism of Action

Adenosine 3’,5’-diphosphate exerts its effects by blocking exoribonucleases (XRNs) activity in the nucleus and cytosol. It stimulates stomatal closure and serves as a secondary messenger during abscisic acid (ABA) signaling. Additionally, it can block RNA catabolism and modulate the activity of poly (ADP-ribose) polymerase 1 (PARP1) .

Comparison with Similar Compounds

Research Findings and Implications

Enzyme Kinetics and Inhibition

  • SULT Catalysis : 3',5'-ADP is a product of SULT reactions, and its accumulation can inhibit sulfation by competing with PAPS binding .
  • Reductase Activity : ADP and CDP reductases exhibit divergent responses to Mg²⁺ and solvents like dimethyl sulfoxide, highlighting substrate-specific enzyme regulation .

Metabolic Perturbations

  • Depletion of 3',5'-ADP in purine metabolism pathways disrupts nucleotide pools, affecting cellular processes like RNA synthesis .
  • Ionic similarity among adenosine derivatives (e.g., ATP, ADP, 3',5'-ADP) complicates purification, necessitating advanced chromatographic techniques .

Therapeutic and Industrial Relevance

  • Drug Metabolism : SULTs and PAP dynamics influence drug sulfation, impacting pharmacokinetics .
  • Biochemical Tools : Chromium(III)-nucleotide analogs enable mechanistic studies of kinases and ATPases .

Q & A

Q. What validation steps ensure specificity in PAP-targeted probes or inhibitors?

  • Methodological Answer : Perform competition assays with structurally related nucleotides (e.g., ATP, cAMP) at 10× molar excess. Use surface plasmon resonance (SPR) to confirm binding specificity. Validate in cellulo via CRISPR interference (CRISPRi) knockdown of target enzymes and measure rescue phenotypes .

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